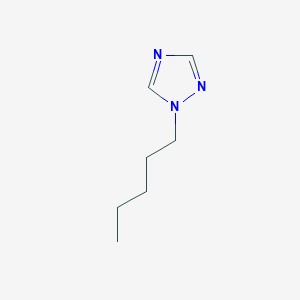
1-pentyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentyl-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Antimicrobial Activity
1-Pentyl-1H-1,2,4-triazole and its derivatives have shown significant antimicrobial properties. Research indicates that triazole compounds can act as effective antifungal agents. For instance, studies have demonstrated that certain triazole derivatives exhibit potent activity against various fungal strains, outperforming traditional antifungal medications like ketoconazole and bifonazole . The structure-activity relationship (SAR) analysis reveals that modifications in the triazole ring can enhance antifungal efficacy against pathogens such as Aspergillus and Candida species.
Antiviral Properties
Triazoles have been investigated for their antiviral potential, particularly against HIV. A notable study reported that N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine exhibited promising activity against HIV-1 with low cytotoxicity levels . The ability of triazoles to inhibit viral replication makes them candidates for further development in antiviral therapies.
Anticancer Activity
The anticancer potential of this compound derivatives has also been explored. For example, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. One study highlighted that specific triazole derivatives inhibited tyrosine kinases involved in cancer proliferation with IC50 values significantly lower than those of established chemotherapeutics like sorafenib . This suggests a potential role for these compounds in targeted cancer therapies.
Neuroprotective Effects
Research into neurodegenerative diseases has identified triazoles as potential neuroprotective agents. Their ability to modulate neurotransmitter systems and reduce oxidative stress positions them as candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
Agricultural Applications
Fungicides
The agricultural sector benefits from the antifungal properties of this compound. Its derivatives have been developed as fungicides that can effectively manage plant diseases caused by fungal pathogens. For instance, studies have indicated that certain triazole-based fungicides possess high activity against Fusarium and Phytophthora species . This application is crucial for protecting crops and ensuring food security.
Insecticides
Triazole derivatives are also being explored for their insecticidal properties. Research has shown that modifications to the triazole structure can enhance insecticidal activity against agricultural pests, providing a potential avenue for developing new pest control agents .
Industrial Applications
Corrosion Inhibitors
Due to their chemical stability and ability to form protective films on metal surfaces, triazole compounds are utilized as corrosion inhibitors in various industrial applications. Their effectiveness in preventing metal degradation under corrosive environments makes them valuable in industries such as oil and gas .
Material Science
In material science, this compound is being investigated for its role in synthesizing advanced materials. Its unique chemical properties allow it to be incorporated into polymers and composites to enhance performance characteristics such as thermal stability and mechanical strength .
Propriétés
Numéro CAS |
118227-36-4 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.2 g/mol |
Nom IUPAC |
1-pentyl-1,2,4-triazole |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-10-7-8-6-9-10/h6-7H,2-5H2,1H3 |
Clé InChI |
MBFUJFHFOZMBTG-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC=N1 |
SMILES canonique |
CCCCCN1C=NC=N1 |
Synonymes |
1H-1,2,4-Triazole,1-pentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















